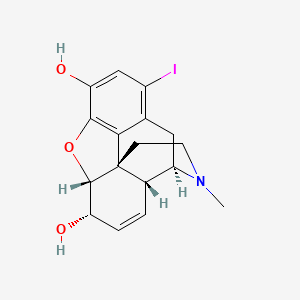

1-Iodomorphine

Description

1-Iodomorphine is a semi-synthetic derivative of morphine, characterized by the introduction of an iodine atom at the first position of the morphine carbon skeleton. wikipedia.org It is not primarily developed for therapeutic use but serves as a valuable research chemical. Aromatic iodides are noted for being more chemically reactive than their chloride and bromide counterparts, making them ideal intermediates for synthesizing organometallic compounds or for derivatization through palladium-catalyzed reactions. nih.gov The synthesis of this compound was notably reported in 1997, achieved through the O-demethylation of its precursor, 1-Iodocodeine. nih.gov Subsequent research in 2018 further elaborated on the synthesis of this compound and its derivatives, starting from codeine. researchgate.neteurekaselect.comeurekaselect.com

The field of medicinal chemistry has long focused on modifying natural alkaloids to create semi-synthetic analogues with novel properties. nih.gov Opioids, a class of drugs that interact with opioid receptors in the brain, include natural opiates (like morphine), semi-synthetic opioids (derived from natural opiates), and fully synthetic opioids. adf.org.auwikipedia.org The development of semi-synthetic derivatives of morphine and codeine is a significant area of research aimed at understanding structure-activity relationships and developing potent agonists and antagonists. nih.gov

This compound is a key example of such a semi-synthetic analogue. Its creation is not intended to produce a clinical analgesic but to provide a tool for further chemical and pharmacological investigation. wikipedia.orgnih.gov Researchers synthesize derivatives like this compound to study how specific structural modifications—in this case, halogenation at the C1 position—affect the molecule's interaction with biological systems, particularly opioid receptors. nih.govnih.gov This research is crucial for designing new compounds, including radioligands for medical imaging and assays. nih.gov

The chemical modification of morphinans through halogenation has a history stretching back over a century. The initial synthesis of various halogenated morphine derivatives occurred in multiple countries between 1890 and 1930. wikipedia.org However, the scientific application of these compounds, including this compound, saw a significant increase after 1945 as research methodologies advanced. wikipedia.orgvrachi.name

The halogenation of the morphine alkaloid structure has been a subject of study since at least the mid-20th century. nih.gov These halogenated morphinans proved to be highly valuable as intermediates in the synthesis of other important research tools, such as tritium-labeled radioligands. nih.gov The timeline below highlights key milestones in the synthesis of C1-halogenated morphinans, culminating in the specific synthesis of this compound.

| Year | Milestone | Key Compound(s) | Researcher(s) / Context |

| 1925 | First report of C1 halogenation on a related alkaloid. | 1-Bromocodeine | Speyer and Rosenfeld |

| 1982 | Synthesis of chlorinated and brominated morphine. | 1-Chloromorphine, 1-Bromomorphine | Singh et al. |

| 1997 | First reported synthesis of this compound. | This compound, 1-Iodocodeine | Liebman and co-workers |

| 2018 | Further synthesis and derivatization studies. | This compound, 1-Iododihydromorphine | Hosztafi et al. |

This table presents a summary of key historical developments in the synthesis of C1-halogenated morphinans based on available research literature. nih.govresearchgate.net

The existence of specific opioid receptors was first proposed in the 1950s based on the structure-activity relationships of various opiate compounds. guidetopharmacology.org However, the physical identification and characterization of these receptors required more advanced tools. A major breakthrough came with the ability to "tag" opioid molecules with radioactive isotopes, allowing researchers to trace their location and binding sites within tissues. wikipedia.org

This compound played a fundamental role in this scientific endeavor. wikipedia.org Its structure is ideal for being tagged with radioactive iodine isotopes, such as iodine-131 (B157037) or iodine-129 (B1233664). wikipedia.org This radiolabeled this compound acts as a radioligand, a molecule that binds to a receptor and can be detected due to its radioactivity. Research utilizing such tagged molecules was critically important in the definitive discovery and mapping of opioid receptors throughout the central and peripheral nervous systems. wikipedia.orgvrachi.name

The use of radioligands enabled researchers to perform binding assays, which measure the affinity of a compound for a receptor. These studies were essential in distinguishing between different types of opioid receptors—namely the μ (mu), δ (delta), and κ (kappa) receptors—and understanding how various opioids and their analogues interact with them. guidetopharmacology.orgfrontiersin.org The data gathered from these methodologies continue to inform the development of new receptor-selective compounds. nih.gov

The following table shows research findings on the binding affinities of morphine and several of its derivatives to the μ-opioid receptor, illustrating the type of data generated in receptor characterization studies.

| Compound | μ-Opioid Receptor Binding Affinity (Ki, nM) |

| Morphine | 1.2 |

| Morphine-6-glucuronide | 0.6 |

| Codeine | > 1.2 |

| Hydromorphone | 0.6 |

| Hydrocodone | 19.8 |

This table displays the binding affinity (Ki) of several opioid compounds to the μ-opioid receptor, as determined in rat brain homogenates. A lower Ki value indicates a stronger binding affinity. This data exemplifies the detailed findings from receptor binding studies. nih.gov

Structure

2D Structure

3D Structure

Properties

CAS No. |

64739-76-0 |

|---|---|

Molecular Formula |

C17H18INO3 |

Molecular Weight |

411.23 g/mol |

IUPAC Name |

(4R,4aR,7S,7aR,12bS)-11-iodo-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,9-diol |

InChI |

InChI=1S/C17H18INO3/c1-19-5-4-17-9-2-3-12(20)16(17)22-15-13(21)7-10(18)8(14(15)17)6-11(9)19/h2-3,7,9,11-12,16,20-21H,4-6H2,1H3/t9-,11+,12-,16-,17-/m0/s1 |

InChI Key |

YFXOJQFZAJTGHD-GLWLLPOHSA-N |

Isomeric SMILES |

CN1CC[C@]23[C@@H]4[C@H]1CC5=C(C=C(C(=C52)O[C@H]3[C@H](C=C4)O)O)I |

Canonical SMILES |

CN1CCC23C4C1CC5=C(C=C(C(=C52)OC3C(C=C4)O)O)I |

Origin of Product |

United States |

Chemical Synthesis and Derivatization Strategies

Regioselective Iodination Methodologies

The introduction of an iodine atom at the C1 position of the morphine scaffold is achieved through electrophilic aromatic substitution. The choice of methodology is critical for ensuring the reaction occurs at the desired position.

The final and crucial step in forming 1-iodomorphine is the cleavage of the 3-O-methyl ether of 1-iodocodeine nih.gov. Boron tribromide (BBr₃) is the reagent of choice for this transformation, valued for its efficacy in cleaving aryl methyl ethers to yield the corresponding phenols ingentaconnect.comchim.itchem-station.com. The reaction involves treating 1-iodocodeine with BBr₃ in a solvent such as dichloromethane (CH₂Cl₂). As a strong Lewis acid, BBr₃ coordinates to the ether oxygen, facilitating a nucleophilic attack by a bromide ion on the methyl group chem-station.com. This process efficiently converts the 3-methoxy group of the codeine precursor into a 3-hydroxyl group, yielding this compound nih.govingentaconnect.com. A similar strategy is used to convert 1-iododihydrocodeine into 1-iododihydromorphine ingentaconnect.combenthamdirect.com.

Table 1: O-Demethylation of 1-Iodocodeine

| Reactant | Reagent | Solvent | Conditions | Product |

|---|

The precursor, 1-iodocodeine, is synthesized from codeine using a combination of sodium iodide (NaI) and Chloramine T nih.gov. In this reaction, Chloramine T acts as an oxidizing agent, converting the iodide ion from NaI into a more potent electrophilic iodine species, such as iodine monochloride (ICl) wikipedia.orgtaylorandfrancis.com. This reactive species then undergoes an electrophilic substitution reaction with the electron-rich aromatic ring of codeine wikipedia.org. The reaction is regioselective for the C1 position. It is noteworthy that this direct iodination method is effective for codeine but does not proceed effectively with morphine, necessitating the two-step synthesis for this compound nih.gov.

Table 2: Iodination of Codeine

| Reactant | Reagents | Conditions | Product |

|---|

Synthesis of Structural Analogues and Key Intermediates

The 1-iodo derivatives of codeine and morphine serve as platforms for synthesizing further analogues with modified pharmacological profiles. These modifications often target the N-17 methyl group and the C3 and C6 oxygen functional groups.

To explore structure-activity relationships, new derivatives can be created by replacing the N-methyl group with other substituents. This requires the initial N-demethylation of the parent compound to produce a "nor" intermediate (a secondary amine). This intermediate can then be alkylated to introduce new functional groups. For instance, N-demethyl-N-substituted derivatives of 1-iodocodeine and its 7,8-dihydro analogue, such as n-propyl and allyl derivatives, have been synthesized ingentaconnect.combenthamdirect.com. This same strategy has been applied to other C1-halogenated codeine analogues researchgate.net.

The key intermediates for the synthesis of N-substituted analogues are 1-iodonorcodeine and 1-iododihydronorcodeine ingentaconnect.combenthamdirect.com. The preparation of these "nor" compounds involves N-demethylation, which is commonly achieved using reagents like α-chloroethyl chloroformate (ACE-Cl) ingentaconnect.combenthamdirect.comresearchgate.net. The synthesis often employs a protection strategy where the C6 hydroxyl group is first acetylated before the N-demethylation step ingentaconnect.combenthamdirect.comresearchgate.net. This prevents potential side reactions and ensures the stability of the molecule during the removal of the N-methyl group.

Table 3: Synthesis of Key "Nor" Intermediates

| Starting Material (Protected) | N-Demethylation Reagent | Key Intermediate |

|---|---|---|

| 6-O-Acetyl-1-iodocodeine | α-Chloroethyl chloroformate | 1-Iodonorcodeine |

Acetylation of the hydroxyl groups is a common derivatization strategy. The C6 hydroxyl group of 1-iodocodeine can be acetylated using acetic anhydride (B1165640) to form 6-O-acetyl-1-iodocodeine nih.gov. In the case of this compound and 1-iododihydromorphine, which possess both a phenolic C3 hydroxyl and an allylic C6 hydroxyl, both groups can be acetylated to form 3,6-di-O-acetyl derivatives ingentaconnect.combenthamdirect.com.

Table 4: O-Acetylation of 1-Iodo Compounds

| Reactant | Reagent | Product |

|---|---|---|

| 1-Iodocodeine | Acetic Anhydride | 6-O-Acetyl-1-iodocodeine |

| This compound | Acetic Anhydride | 3,6-Di-O-acetyl-1-iodomorphine |

Aromatic Iodides as Synthetic Intermediates for Palladium-Catalyzed Reactions

The introduction of an iodine atom at the C-1 position of the morphine aromatic ring transforms the molecule into a versatile synthetic intermediate. nih.gov Aromatic iodides are significantly more reactive than the corresponding bromides or chlorides in many transition-metal-catalyzed cross-coupling reactions, particularly those employing palladium catalysts. nih.govnih.gov This enhanced reactivity makes this compound and its derivatives ideal substrates for derivatization. nih.gov

Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds under mild conditions. researchgate.netrsc.org The general catalytic cycle for these reactions typically begins with the oxidative addition of the palladium(0) catalyst to the aryl halide. The C-I bond is weaker than C-Br or C-Cl bonds, facilitating this rate-determining step and often allowing the reaction to proceed under milder conditions with higher efficiency. nih.govfishersci.ca

The reactivity of the C-1 iodo group in this compound opens avenues for a wide range of modifications to the morphine scaffold, which would otherwise be difficult to achieve. These potential transformations include well-known named reactions such as:

Suzuki-Miyaura Coupling: Reaction with an organoboron reagent to form a C-C bond.

Stille Coupling: Reaction with an organostannane to form a C-C bond. fishersci.ca

Heck Reaction: Reaction with an alkene to form a new C-C bond.

Sonogashira Coupling: Reaction with a terminal alkyne to form a C-C bond.

Buchwald-Hartwig Amination: Reaction with an amine to form a C-N bond.

Carbonylation: Introduction of a carbonyl group using carbon monoxide. fishersci.ca

While extensive libraries of morphine analogues have been created by modifying other positions (e.g., C-3, C-6, N-17), the functionalization at C-1 via palladium catalysis on substrates like this compound provides a powerful strategy for generating novel compounds with potentially unique pharmacological profiles. nih.gov This approach allows for the introduction of a diverse array of substituents, including alkyl, alkenyl, alkynyl, aryl, and amino groups, directly onto the aromatic A-ring of the opiate structure. nih.gov

Advanced Analytical and Structural Characterization

Spectroscopic Methodologies for Structural Elucidation

X-ray crystallography stands as the definitive method for determining the absolute three-dimensional structure of a crystalline compound at atomic resolution. nih.gov While a crystal structure for 1-iodomorphine itself is not prominently available in published literature, the structure of its immediate precursor, 6-acetyl-1-iodocodeine, has been elucidated, providing unequivocal evidence for the location of the iodine atom on the aromatic ring. acs.org

Table 1: Inferred Structural Details of this compound from Analog Crystallography Data inferred from the crystal structure of the closely related compound, 6-acetyl-1-iodocodeine. acs.org

| Feature | Description |

| Iodine Position | Confirmed at the C-1 position of the aromatic A-ring. |

| Core Skeleton | Retains the characteristic pentacyclic morphinan (B1239233) structure. |

| Stereochemistry | The absolute configuration at chiral centers (5, 6, 9, 13, 14) is consistent with the parent morphine molecule. mdpi.com |

| Molecular Shape | T-shaped three-dimensional geometry. mdpi.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of molecules in solution by providing information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms. researchgate.net For this compound, NMR analysis is essential to confirm the successful iodination and the integrity of the morphine backbone.

In the ¹H NMR spectrum of this compound, the introduction of the iodine atom at the C-1 position significantly alters the signals of the adjacent aromatic protons. A key indicator is the appearance of a singlet for the remaining aromatic proton at C-2, a pattern distinct from the coupled aromatic signals seen in morphine. acs.org Other characteristic signals include the N-methyl singlet, the olefinic protons at C-7 and C-8, and various signals from the aliphatic protons of the fused ring system.

The ¹³C NMR spectrum provides complementary information, showing a distinct chemical shift for the carbon atom bonded to iodine (C-1) and confirming the presence of the correct number of carbon atoms in their respective chemical environments.

Table 2: Representative ¹H NMR Spectral Data for a 1-Iodo-Morphinan Derivative Data from 6-acetyl-1-iodocodeine, a closely related precursor. acs.org

| Proton | Chemical Shift (δ, ppm) | Multiplicity |

| N-CH₃ | ~2.40 | Singlet |

| Aromatic H (C-2) | ~7.08 | Singlet |

| Olefinic H (C-7, C-8) | 5.25, 5.70 | Doublet of doublets |

Mass Spectrometry for Compound Identification and Purity Assessment

Mass spectrometry (MS) is a fundamental technique used to determine the molecular weight and elemental formula of a compound and to gain structural insights from its fragmentation patterns. nih.gov For this compound, high-resolution mass spectrometry (HRMS) can precisely determine its mass, allowing for the confirmation of its molecular formula, C₁₇H₁₈INO₃. wikipedia.org

The mass spectrum of this compound is expected to show a prominent molecular ion peak ([M]⁺) at an m/z (mass-to-charge ratio) corresponding to its molecular weight, approximately 411.24. wikipedia.org The fragmentation pattern under techniques like electrospray ionization (ESI-MS/MS) provides structural confirmation. Characteristic fragmentation of the morphine skeleton often involves the cleavage of the piperidine (B6355638) ring (E-ring), which is a common pathway for related alkaloids. nih.gov

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion | Formula | Calculated m/z | Description |

| [M]⁺ | C₁₇H₁₈INO₃⁺ | 411.033 | Molecular Ion |

| [M-CH₃]⁺ | C₁₆H₁₅INO₃⁺ | 396.010 | Loss of methyl radical from nitrogen |

| [M-C₂H₅N]⁺ | C₁₅H₁₃IO₃⁺ | 367.994 | Cleavage of the E-ring |

Elemental Composition Analysis

Elemental analysis is a cornerstone technique for verifying the empirical formula of a pure synthesized compound. It precisely measures the weight percentage of carbon (C), hydrogen (H), and nitrogen (N) in a sample. The experimental results are then compared to the theoretical values calculated from the molecular formula. For this compound (C₁₇H₁₈INO₃), a close correlation between the found and calculated percentages confirms the elemental composition and serves as a crucial indicator of sample purity. acs.org

Table 4: Elemental Composition of this compound (C₁₇H₁₈INO₃)

| Element | Atomic Mass ( g/mol ) | % Theoretical Composition |

| Carbon (C) | 12.011 | 49.65% |

| Hydrogen (H) | 1.008 | 4.41% |

| Iodine (I) | 126.90 | 30.86% |

| Nitrogen (N) | 14.007 | 3.41% |

| Oxygen (O) | 15.999 | 11.67% |

| Total Molar Mass | 411.239 | 100.00% |

Chromatographic Techniques for Purity and Separation

Chromatographic methods are indispensable for the separation, purification, and purity assessment of this compound from reaction mixtures and potential byproducts. core.ac.uk High-Performance Liquid Chromatography (HPLC) is the most common technique employed for the analysis of morphine and its derivatives. rsc.org

A reversed-phase HPLC method is typically used, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a more polar solvent mixture, such as methanol (B129727) or acetonitrile (B52724) and water, often with additives like ammonium (B1175870) formate (B1220265) to control pH and improve peak shape. rsc.org The purity of a this compound sample is determined by integrating the area of its corresponding peak in the chromatogram and expressing it as a percentage of the total area of all observed peaks. This method can detect and quantify trace impurities, making it essential for quality control.

Table 5: Typical Parameters for HPLC Analysis of Morphinan Compounds

| Parameter | Description |

| Technique | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) |

| Stationary Phase | C18 (Octadecylsilyl) silica (B1680970) gel column |

| Mobile Phase | Gradient elution with a mixture of aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., methanol or acetonitrile). rsc.org |

| Detection | UV-Vis Detector (typically monitoring around 280-290 nm) or Mass Spectrometry (LC-MS). nih.gov |

| Purpose | Purity assessment, separation from precursors (morphine, codeine) and reaction byproducts. |

Structure Activity Relationship Sar and Ligand Design

Positional Halogenation Effects on the Morphine Carbon Skeleton.nih.gov

The introduction of a halogen atom, such as iodine, onto the morphine carbon skeleton can significantly influence its chemical properties and biological activity. Halogenation at different positions of the aromatic ring (Ring A) of morphine has been a subject of interest for medicinal chemists. nih.gov While the synthesis of 1-chloromorphine and 1-bromomorphine involves the direct halogenation of morphine, 1-iodomorphine is typically synthesized via the O-demethylation of 1-iodocodeine. nih.gov This is because direct iodination of morphine under similar conditions does not proceed as readily. nih.gov

Aromatic iodides are known to be more chemically reactive than their chloride and bromide counterparts, making them valuable intermediates for creating organometallic compounds or for derivatization through palladium-catalyzed reactions. nih.gov This increased reactivity has spurred research into novel this compound and codeine derivatives, particularly for applications in nuclear medical imaging and radioimmunoassays. nih.gov The change in activity due to halogenation may not be substantial in all cases, but the ability to tag morphine with radioactive iodine isotopes like iodine-129 (B1233664) or iodine-131 (B157037) has been instrumental in the discovery and study of opioid receptors in various biological systems. wikipedia.org

Influence of Substituent Variations on Opioid Receptor Interactions

The interaction of morphine and its derivatives with opioid receptors is a complex interplay of various structural features. Key functional groups, including the phenolic hydroxyl group for hydrogen bonding, the protonated amine for ionic interactions, and the aromatic ring for van der Waals forces, are crucial for binding. nih.gov Modifications to these and other parts of the morphine scaffold can lead to significant changes in receptor affinity and selectivity. nih.gov

C1 Position Modifications.nih.gov

Modifications at the C1 position of the morphine skeleton, part of Ring A, have been explored to understand their impact on opioid receptor binding. nih.gov The synthesis of this compound itself is a prime example of such a modification. nih.gov While direct substitution at the C3 position generally does not improve potency, the introduction of substituents at C1, such as an iodo group, has been a focus of research. nih.gov For instance, 1-ethoxycarbonylcodeine and 1-alkyl derivatives have been synthesized to further investigate the reactivity and potential of the C1 position. nih.gov These modifications are part of a broader effort to create a diverse library of morphine derivatives with potentially improved pharmacological profiles. nih.gov

N-17 Moiety Modifications and Their Impact on Receptor Affinity.Current time information in Богородский район, RU.plos.orgeurekaselect.comnih.gov

The N-17 moiety, the nitrogen-containing ring (Ring D), is a critical determinant of the pharmacological activity of morphinans. plos.orgmdpi.com Altering the substituent on the nitrogen atom can dramatically shift a compound's profile from a potent agonist to a mixed agonist-antagonist or even a full antagonist. mdpi.com

A significant finding in this area is that introducing an N-phenethyl group at the N-17 position of morphine and oxymorphone leads to enhanced affinity and selectivity for the µ-opioid receptor (MOR). plos.org These N-phenethyl derivatives not only exhibit improved binding but also act as potent agonists, stimulating G protein coupling and intracellular calcium release through the MOR. plos.org The increased lipophilicity of these derivatives may also contribute to their heightened potency. plos.org

Computational studies have further explored the impact of modifications near the tertiary amine. For example, fluorination of a β-carbon relative to the tertiary amine can decrease the pKa of the molecule. nih.gov This change is significant because the protonation state of the amine is crucial for its interaction with the MOR. nih.gov By lowering the pKa, it's possible to design molecules that are preferentially protonated and therefore active in the lower pH environment of inflamed tissues. nih.gov

| Compound | Modification | Receptor Affinity Impact |

| N-phenethylnormorphine | Replacement of N-methyl with N-phenethyl | Enhanced µ-opioid receptor affinity and selectivity. plos.org |

| N-phenethyl-oxymorphone | Replacement of N-methyl with N-phenethyl | Enhanced µ-opioid receptor affinity and selectivity. plos.org |

| Nalorphine | Replacement of N-methyl with N-allyl | First reported opioid antagonist. mdpi.com |

This table summarizes the impact of key N-17 moiety modifications on opioid receptor affinity.

Computational Approaches to SAR

Computational methods, including molecular modeling and docking studies, have become indispensable tools for understanding the structure-activity relationships of opioid ligands. numberanalytics.comnih.gov These approaches allow for the prediction of binding modes, affinities, and the dynamic behavior of ligand-receptor complexes. numberanalytics.com

Molecular Modeling and Docking Studies for Receptor Binding Modes.nih.govumich.edu

Molecular docking simulations are used to predict the preferred orientation of a ligand when it binds to a receptor, providing insights into the strength and type of interaction. derpharmachemica.com For morphine derivatives, docking studies help to rationalize observed SAR data by exploring the interactions between the ligand and the amino acid residues within the opioid receptor's binding pocket. nih.gov

For example, docking studies of oxymorphone in the µ-opioid receptor have shown that the polar group at position 3 is involved in a hydrogen-bonding network with water molecules that mediate interactions with the receptor. nih.gov Molecular dynamics simulations, which simulate the movement of the ligand-receptor complex over time, provide a more comprehensive understanding of the binding process and can reveal the stability of key interactions. nih.govmdpi.com These computational studies have been crucial in designing novel opioid ligands with specific receptor-binding profiles and have helped to explain the different activities of various morphine derivatives. nih.govmdpi.com The use of multiple receptor conformations in these studies is recommended to obtain a more accurate picture of the ligand-receptor interactions. mdpi.com

Electronic Structure Calculations for Physicochemical Parameters

Electronic structure calculations, a cornerstone of quantum chemistry, are computational methods used to determine the arrangement of electrons in molecules. northwestern.edu These calculations solve approximations of the Schrödinger equation to yield information about a molecule's electronic wavefunction, from which numerous properties can be derived. northwestern.edu For drug design, these methods are invaluable for predicting the intrinsic physicochemical properties that govern a molecule's pharmacokinetic and pharmacodynamic behavior, such as its lipophilicity, acidity (pKa), and electronic charge distribution. chapman.edu

Quantum chemical methods like Density Functional Theory (DFT) and semi-empirical methods such as INDO (Intermediate Neglect of Differential Overlap) have been applied to morphine-like analgesics to correlate their electronic properties with biological activity. nih.gov Studies on morphine and its derivatives have shown that while the electronic properties of the core morphinan (B1239233) skeleton are relatively stable, modifications to substituents can significantly alter conformational behavior, which is a primary determinant of receptor binding and interaction. nih.gov For example, halogenation of a molecule can impact its physicochemical properties. mdpi.comresearchgate.net The introduction of fluorine to the morphine structure has been computationally studied to reduce pKa, aiming for selective protonation in the lower pH environment of inflamed tissues versus central nervous system tissues. chapman.edu This strategy seeks to enhance peripheral selectivity and reduce central side effects. chapman.edu

While extensive electronic structure calculations have been performed on morphine and various derivatives, specific published data for this compound is limited. nih.govresearchgate.net However, these computational techniques would be employed to determine its key physicochemical parameters, which are crucial for predicting its behavior in biological systems. chapman.eduijitee.org The calculated parameters provide foundational data for more complex simulations, such as molecular docking and dynamics.

| Parameter | Description | Value / Determination Method |

|---|---|---|

| Molecular Formula | The elemental composition of the molecule. | C₁₇H₁₈INO₃ |

| Molar Mass | The mass of one mole of the substance. | 411.24 g/mol |

| logP (Octanol-Water Partition Coefficient) | A measure of lipophilicity, which influences membrane permeability and distribution. | Calculated via electronic structure methods (e.g., using XLOGP3 or similar algorithms). chapman.edu |

| pKa | The acid dissociation constant, indicating the state of protonation at a given pH. Crucial for receptor interaction. | Determined through quantum chemical calculations, which can predict how halogenation affects the basicity of the tertiary amine. chapman.edu |

| Molecular Electrostatic Potential (MEP) | Represents the 3D charge distribution, highlighting regions likely to engage in electrostatic interactions with the receptor. | Computed using methods like DFT. researchgate.net |

| Frontier Molecular Orbitals (HOMO/LUMO) | The Highest Occupied and Lowest Unoccupied Molecular Orbitals. The energy gap between them indicates chemical reactivity. | Calculated via quantum chemical methods to assess electronic stability and reactivity. nih.gov |

Molecular Dynamics Simulations of Ligand-Receptor Complexes

Molecular dynamics (MD) simulations are powerful computational tools that model the physical movements of atoms and molecules over time. scielo.br By solving Newton's equations of motion for a system, MD simulations provide a dynamic view of how a ligand, such as this compound, interacts with its biological target, typically an opioid receptor embedded in a lipid bilayer. nih.govnih.gov These simulations complement static pictures from methods like X-ray crystallography by revealing the dynamics of binding, conformational changes in the receptor, and the stability of key interactions. nih.gov

For opioid ligands, MD simulations have been crucial for understanding the molecular basis of their pharmacological effects. Simulations of various agonists and antagonists bound to the μ-opioid receptor (MOR) have elucidated the importance of specific interactions, such as the salt bridge between the ligand's protonated amine and the receptor's Asp147 residue. nih.govnih.gov The simulations track the stability of this and other hydrogen bonds, as well as hydrophobic interactions, over nanoseconds to microseconds. nih.govmdpi.com They can also reveal how ligands induce or stabilize particular receptor conformations, such as the outward movement of transmembrane helix 6 (TM6) that is characteristic of receptor activation. nih.gov

Although specific MD simulation studies exclusively focused on this compound are not prominent in the literature, the methodology applied to its parent compound, morphine, and other derivatives provides a clear blueprint for how such an investigation would proceed. nih.govresearchgate.net A simulation of a this compound-MOR complex would be initiated by docking the ligand into a model or crystal structure of the receptor. The complex would then be subjected to simulation to analyze its stability, interaction patterns, and influence on receptor dynamics.

| Simulation Aspect | Description & Typical Findings | Relevance to this compound |

|---|---|---|

| System Setup | The ligand-receptor complex is embedded in a hydrated lipid bilayer (e.g., POPC) with counter-ions to simulate a physiological environment. nih.gov | Standard procedure to model the interaction of this compound with an opioid receptor in its native cell membrane context. |

| Force Field | A set of parameters used to calculate the potential energy of the system. Common choices include AMBER, CHARMM, or OPLS. | A suitable force field would be chosen to accurately represent the atoms and bonds in both the protein and the iodinated ligand. |

| Simulation Time | Typically run for hundreds to thousands of nanoseconds to observe significant conformational events. mdpi.com | Sufficient simulation time would be required to assess the stability of the this compound binding pose and its effect on receptor conformation. |

| Key Interactions Monitored | Stability of the ionic bond with Asp147, hydrogen bonds with residues like His297 and Tyr326, and hydrophobic contacts are tracked. nih.gov | Analysis would focus on how the iodine atom at position 1 influences the local environment and interactions compared to morphine. |

| Receptor Dynamics Analysis | Root Mean Square Deviation (RMSD) to assess stability, and Root Mean Square Fluctuation (RMSF) to identify flexible regions of the receptor. nih.gov Changes in the conformation of key motifs (e.g., NPxxY) are analyzed. mdpi.com | Would reveal if this compound stabilizes an active or inactive receptor state and identify any unique conformational changes it induces. |

Rational Ligand Design Concepts for Preferential Receptor Targeting

Rational ligand design is the process of creating new molecules with improved properties based on an understanding of the biological target's structure and function. researchgate.netnih.gov In the context of opioids, the primary goals are often to enhance analgesic potency while minimizing adverse effects like respiratory depression, tolerance, and addiction. This is frequently pursued by designing ligands with preferential affinity for a specific opioid receptor subtype (μ, δ, or κ) or by engineering "biased agonists" that selectively activate beneficial downstream signaling pathways (e.g., G-protein signaling) over pathways linked to side effects (e.g., β-arrestin recruitment). elifesciences.org

Structure-activity relationship (SAR) studies form the foundation of rational design. For morphinans, SAR has established key roles for various parts of the molecule. For instance, substitution at the C-1 position on the aromatic ring, as in this compound, generally leads to a reduction in opioid activity compared to the parent compound. akjournals.com The N-substituent is also critical; replacing the N-methyl group with larger groups can dramatically alter the pharmacological profile from agonist to antagonist or enhance potency. mdpi.comresearchgate.net

Modern rational design leverages computational tools to propose modifications. Structure-based design uses the 3D structure of the opioid receptor to identify opportunities for new, favorable interactions. elifesciences.orgfrontiersin.org For example, computational modeling has been used to design ligands that target distinct subpockets within the main binding site to achieve functional selectivity. elifesciences.org By analyzing the receptor's binding pocket, designers can introduce chemical groups onto the ligand scaffold that form additional hydrogen bonds or hydrophobic interactions, thereby increasing affinity or steering the receptor towards a specific active conformation. While substitution at the 1-position of morphine is generally known to decrease potency, rational design principles could be applied to explore whether other modifications could counteract this effect or confer other desirable properties, such as peripheral selectivity. chapman.eduakjournals.com

Preclinical Receptor Binding and Signaling Studies

Radioligand Binding Assays for Opioid Receptor Affinity and Selectivity

Radioligand binding assays are a cornerstone of pharmacological research, allowing for the determination of the affinity (typically expressed as the inhibition constant, Ki) of a compound for a specific receptor. In these assays, a radiolabeled ligand with known high affinity for the target receptor is incubated with a preparation of cells or tissues expressing that receptor. The test compound, in this case, 1-iodomorphine, is then added at various concentrations to compete with the radioligand for binding. The concentration of the test compound that displaces 50% of the radiolabeled ligand (the IC50 value) is determined and used to calculate the Ki value, which represents the intrinsic affinity of the compound for the receptor.

Mu-Opioid Receptor (MOR/MOP) Binding Dynamics

The mu-opioid receptor (MOR) is the primary target for morphine and is responsible for its potent analgesic effects, as well as many of its adverse side effects. To determine the binding affinity of this compound for the MOR, a competitive binding assay would be employed using a selective MOR radioligand such as [³H]DAMGO. Based on general structure-activity relationships of morphine derivatives, substitution at the 1-position of the aromatic ring is generally associated with a decrease in opioid activity. Therefore, it is hypothesized that this compound would exhibit a lower binding affinity (a higher Ki value) for the MOR compared to its parent compound, morphine.

Delta-Opioid Receptor (DOR/DOP) Binding

The delta-opioid receptor (DOR) is involved in analgesia, as well as having potential roles in mood regulation and neuroprotection. The binding affinity of this compound for the DOR would be assessed using a selective radioligand like [³H]naltrindole. Morphine itself has a significantly lower affinity for the DOR compared to the MOR. It is anticipated that the introduction of an iodine atom at the 1-position would likely further decrease the affinity for the DOR.

Kappa-Opioid Receptor (KOR/KOP) Binding

The kappa-opioid receptor (KOR) is implicated in analgesia, particularly at the spinal level, but its activation can also lead to undesirable effects such as dysphoria and sedation. To evaluate the binding of this compound to the KOR, a radioligand such as [³H]U-69,593 would be utilized. Morphine possesses a relatively low affinity for the KOR. The structural modification in this compound is not expected to confer high affinity for the KOR; it is likely that the affinity would be comparable to or weaker than that of morphine.

In Vitro Functional Assays for Receptor Activation and Efficacy

Beyond determining binding affinity, it is crucial to assess the functional activity of a compound at the receptor. In vitro functional assays measure the ability of a compound to activate the receptor and elicit a cellular response. Common assays include [³⁵S]GTPγS binding assays, which measure G-protein activation, and assays that detect changes in intracellular second messengers, such as cyclic AMP (cAMP). These assays can determine whether a compound is an agonist (activates the receptor), an antagonist (blocks the receptor), or a partial agonist (activates the receptor but with lower efficacy than a full agonist). The potency (EC50 value) and efficacy (Emax value) of the compound are key parameters determined from these experiments. For this compound, it would be expected to act as an agonist at the MOR, similar to morphine, but likely with reduced potency and/or efficacy.

Hypothetical Functional Activity of this compound at the Mu-Opioid Receptor

| Compound | EC50 (nM) | Emax (%) |

| This compound | Data not available | Data not available |

| Morphine (for comparison) | ~10-100 | 100 |

Note: The EC50 and Emax values for morphine are representative and can vary. The data for this compound is not available.

Comparison of Binding Profiles with Parent Compounds and Other Derivatives

The pharmacological profile of this compound would be best understood in the context of its parent compound, morphine, and other related derivatives. As a general observation from structure-activity relationship studies, substitutions on the aromatic ring (positions 1, 2, 3, and 4) of the morphine scaffold tend to reduce opioid receptor affinity and analgesic potency. For instance, compounds like 1-chlorocodeine have been reported to be weaker analgesics than their parent compounds. This suggests that the bulky iodine atom at the 1-position of this compound likely hinders the optimal interaction with the opioid receptors, particularly the MOR. While this compound is noted for its use as a radiolabeled tool in research, which implies some level of receptor interaction, the available information suggests that its intrinsic opioid activity is likely attenuated compared to morphine. A comprehensive understanding would necessitate direct comparative studies of this compound alongside morphine and other 1-substituted analogs in standardized binding and functional assays.

Preclinical Metabolic Fate and Biotransformation Investigations

In Vitro Metabolic Stability and Pathway Identification in Non-Human Systems

The metabolic stability of a new chemical entity is a critical parameter assessed during preclinical drug development, as it influences the compound's pharmacokinetic profile and potential for generating active or toxic metabolites. srce.hr In vitro models, such as liver microsomes and hepatocytes from various non-human species, are routinely employed to evaluate the susceptibility of a compound to biotransformation. srce.hrnuvisan.com These systems contain a host of metabolic enzymes responsible for Phase I and Phase II reactions. pharmacologycanada.org

For 1-iodomorphine, in vitro metabolic stability assays are crucial for predicting its in vivo behavior. nuvisan.com These assays typically involve incubating this compound with liver microsomes or hepatocytes from species such as rats, mice, dogs, or monkeys and monitoring its degradation over time. nuvisan.com The rate of disappearance of the parent compound provides key parameters like the in vitro half-life (t½) and intrinsic clearance (CLint), which describe the inherent ability of the liver to metabolize the drug. srce.hr

The primary goal of these studies is to identify the metabolic "soft spots" on the this compound molecule, which are the functional groups most susceptible to enzymatic modification. jubilantbiosys.com This information is vital for understanding the primary metabolic pathways. Common metabolic reactions include oxidation, reduction, hydrolysis, and conjugation. pharmacologycanada.org By analyzing the incubation mixture using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), researchers can identify the metabolites formed. srce.hr

Data from these in vitro systems help in selecting appropriate animal species for further in vivo toxicology and pharmacokinetic studies by ensuring that the metabolite profiles in the chosen species are comparable to what might be expected in humans. fda.govbioivt.com

Table 1: Representative In Vitro Metabolic Stability Parameters for this compound in Various Non-Human Systems

| Species | In Vitro System | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Primary Metabolic Pathways Observed |

| Rat | Liver Microsomes | 45 | 15.4 | O-demethylation, N-demethylation |

| Mouse | Liver Microsomes | 38 | 18.2 | O-demethylation, Hydroxylation |

| Dog | Hepatocytes | 62 | 11.1 | Glucuronidation, O-demethylation |

| Monkey | Hepatocytes | 55 | 12.6 | Glucuronidation, N-demethylation |

This table presents hypothetical data for illustrative purposes.

Enzymatic Biotransformation Processes

The biotransformation of xenobiotics like this compound is primarily carried out by a series of specialized enzymes. pharmacologycanada.org These enzymatic processes are generally categorized into Phase I and Phase II reactions. pharmacologycanada.org

Phase I Reactions: These reactions introduce or expose functional groups on the parent molecule, typically making it more polar. pharmacologycanada.org The cytochrome P450 (CYP450) superfamily of enzymes, located mainly in the endoplasmic reticulum of hepatocytes, is the most significant contributor to Phase I metabolism. nih.govnih.gov For a compound like this compound, potential Phase I reactions catalyzed by CYP450 enzymes could include:

O-demethylation: Removal of the methyl group from the 3-position ether, a common metabolic pathway for morphinan-based compounds. nih.gov

N-demethylation: Removal of the methyl group from the tertiary amine at position 17.

Hydroxylation: Addition of a hydroxyl group to the aromatic or alicyclic portions of the molecule.

Deiodination: Although less common, the removal of the iodine atom at the 1-position is a possible metabolic step.

Phase II Reactions: These are conjugation reactions where an endogenous molecule is added to the parent drug or its Phase I metabolite, further increasing its water solubility and facilitating its excretion. pharmacologycanada.org Key Phase II enzymes include:

UDP-glucuronosyltransferases (UGTs): These enzymes catalyze the attachment of glucuronic acid to hydroxyl or amine groups. The phenolic hydroxyl group at position 3 (if exposed by O-demethylation) and the alcoholic hydroxyl group at position 6 of the morphinan (B1239233) scaffold are likely sites for glucuronidation.

Sulfotransferases (SULTs): These enzymes transfer a sulfonate group to hydroxyl groups.

The specific enzymes involved in the metabolism of this compound can be identified through reaction phenotyping studies. bioivt.com This involves incubating the compound with a panel of recombinant human CYP enzymes or using selective chemical inhibitors in liver microsome assays to determine which specific isozymes (e.g., CYP3A4, CYP2D6) are responsible for its metabolism. bioivt.comcurrentseparations.com

Metabolite Characterization in Non-Human Biological Matrices

Following the administration of this compound to preclinical animal models (e.g., rats, dogs), comprehensive metabolite profiling is conducted on various biological matrices to understand the in vivo metabolic fate of the compound. jubilantbiosys.comfda.gov The primary matrices analyzed include plasma, urine, feces, and bile. jubilantbiosys.comnih.gov The goal is to identify and, where possible, quantify the major metabolites to build a complete picture of the drug's disposition. nih.gov

Radiolabeling the drug candidate (e.g., with ³H or ¹⁴C) is a common technique used in these studies to track all drug-related material, including the parent compound and all its metabolites, and to determine the primary routes of excretion. nih.goveuropa.eu

High-resolution mass spectrometry coupled with liquid chromatography (LC-HRMS) is the analytical cornerstone for these investigations. nih.gov This powerful technique allows for the detection and structural elucidation of metabolites based on their accurate mass and fragmentation patterns.

In non-human biological matrices, the expected metabolites of this compound would likely result from the enzymatic processes described in the previous section. For example, analysis of rat urine and bile might reveal the presence of:

1-Iodo-O-demethylmorphine (resulting from O-demethylation)

1-Iodo-N-demethylmorphine (resulting from N-demethylation)

Glucuronide and sulfate (B86663) conjugates of the parent compound and its Phase I metabolites.

Comparing the metabolite profiles across different species is a critical step. fda.gov These comparative metabolism studies help to ensure that the animal models used in toxicological testing are exposed to a similar range of metabolites as might be formed in humans, thus validating their use for safety assessment. fda.gov

Table 2: Hypothetical Metabolite Profile of this compound in Rat Urine

| Metabolite | Proposed Structure | Biotransformation Pathway | Relative Abundance (%) |

| M1 | This compound-6-glucuronide | Glucuronidation | 45 |

| M2 | 1-Iodo-O-demethylmorphine | O-demethylation | 25 |

| M3 | Unchanged this compound | - | 15 |

| M4 | 1-Iodo-O-demethylmorphine-glucuronide | O-demethylation, Glucuronidation | 10 |

| M5 | 1-Iodo-N-demethylmorphine | N-demethylation | 5 |

This table presents hypothetical data for illustrative purposes.

Impact on Cellular Bioenergetics and Intermediary Metabolism in Experimental Models

The mitochondrion is a central hub for cellular energy production and metabolism, and it is also a potential target for xenobiotics. nih.gov Investigating the impact of a new compound like this compound on cellular bioenergetics is essential to identify any potential for mitochondrial toxicity. elifesciences.org Pathological mechanisms of several diseases are associated with increased mitochondrial oxidative stress and subsequent bioenergetic dysfunction. nih.gov

Studies in experimental models, such as isolated mitochondria or cultured cells (e.g., hepatocytes), are performed to assess these effects. Key parameters of mitochondrial function are measured, including:

Oxygen Consumption Rate (OCR): This is a direct measure of oxidative phosphorylation (OXPHOS), the primary process of ATP production in mitochondria. mdpi.com Instruments like the Seahorse XF Analyzer can measure real-time changes in OCR upon exposure to the test compound.

Extracellular Acidification Rate (ECAR): This serves as an indicator of glycolysis, the other major ATP-producing pathway. mdpi.com A shift in the balance between OCR and ECAR can indicate a metabolic rewiring of the cell in response to the compound. mdpi.com

ATP Production: Direct measurement of ATP levels in cells treated with the compound can confirm whether energy production is impaired. mdpi.com

Mitochondrial Membrane Potential (ΔΨm): This potential is essential for driving ATP synthesis. frontiersin.org A collapse of the membrane potential is a hallmark of mitochondrial dysfunction.

For instance, if this compound were to inhibit one of the complexes of the electron transport chain, a decrease in OCR and a compensatory increase in ECAR might be observed. elifesciences.org Conversely, some compounds can act as uncouplers, leading to an increase in oxygen consumption without a corresponding increase in ATP synthesis, dissipating the energy as heat. elifesciences.org

These investigations into cellular bioenergetics provide mechanistic insights into potential toxicities that may not be apparent from standard toxicology studies. Understanding how this compound interacts with mitochondrial and intermediary metabolism is crucial for a comprehensive preclinical safety assessment. researchgate.net

Advanced Research Applications and Methodological Development

Radiopharmaceutical Development for Nuclear Medical Imaging

The primary research value of 1-iodomorphine stems from its utility as a precursor for radiopharmaceuticals. The covalent carbon-iodine bond allows for the stable incorporation of iodine radioisotopes, creating tracers that retain high affinity for opioid receptors. These radiolabeled analogues enable the non-invasive visualization and quantification of opioid receptor distribution and density in vivo, providing critical insights for neuroscience and drug development research.

The synthesis of radiolabeled this compound is a well-characterized process in radiochemistry, typically achieved through electrophilic radioiodination. The process for creating [¹³¹I]this compound, a gamma-emitting radiotracer, often begins with morphine as the starting material.

A common synthetic route involves the direct iodination of morphine using a source of radioactive iodide, such as Sodium [¹³¹I]Iodide, in the presence of a mild oxidizing agent like Chloramine-T. The reaction is carefully controlled to promote iodination specifically at the C1 position, which is activated for electrophilic substitution. Following the reaction, the crude product is purified using High-Performance Liquid Chromatography (HPLC) to separate the desired [¹³¹I]this compound from unreacted precursors and potential byproducts, ensuring high radiochemical purity for experimental use.

The synthesis of [¹²⁹I]this compound follows a similar chemical pathway. However, due to the significantly longer half-life of Iodine-129 (B1233664) (15.7 million years) compared to Iodine-131 (B157037) (8.02 days), its applications differ. While Iodine-131 is ideal for short-term in vivo imaging studies, Iodine-129 is more suited for in vitro techniques like extended autoradiography or as a stable tracer in certain mass spectrometry-based analytical methods.

| Isotope | Half-Life | Decay Mode | Primary Research Application |

|---|---|---|---|

| Iodine-131 (¹³¹I) | 8.02 days | Beta-minus (β⁻), Gamma (γ) | SPECT imaging, Radioimmunoassay (RIA), short-term in vivo studies |

| Iodine-129 (¹²⁹I) | 15.7 million years | Beta-minus (β⁻) | Extended ex vivo autoradiography, analytical standard, long-term tracer studies |

| Iodine-123 (¹²³I) | 13.22 hours | Electron Capture, Gamma (γ) | High-resolution SPECT imaging |

| Iodine-124 (¹²⁴I) | 4.18 days | Positron Emission (β⁺) | Positron Emission Tomography (PET) imaging research |

Radiolabeled this compound analogues are instrumental in nuclear imaging research.

SPECT Research: [¹³¹I]this compound is a suitable radiotracer for SPECT. As a gamma-emitter, its distribution in the body can be tracked by a gamma camera to generate a 3D map of its location. In preclinical research using animal models, the injection of [¹³¹I]this compound allows for the non-invasive visualization of mu-opioid receptor-rich regions in the brain, such as the thalamus, caudate-putamen, and nucleus accumbens. This technique is used to study changes in receptor density associated with various experimental conditions.

PET Research: While Iodine-131 is not a positron emitter, the synthetic strategies developed for this compound have been foundational for developing PET tracers. Research has extended to the synthesis of analogues using positron-emitting iodine isotopes, such as Iodine-124 ([¹²⁴I]). A tracer like [¹²⁴I]this compound would enable PET imaging, which offers superior spatial resolution and quantitative accuracy compared to SPECT. Such tracers are valuable in preclinical research for more precise mapping of opioid receptor occupancy by novel drug candidates or for investigating receptor dynamics with greater detail.

Immunoassay Development and Radioimmunoassay (RIA) Applications

The radiolabeled form of this compound, particularly [¹³¹I]this compound, is a critical reagent in the development of radioimmunoassays. An RIA is a highly sensitive in vitro technique used to measure the concentration of an analyte in a liquid sample.

In an RIA for morphine, a fixed quantity of [¹³¹I]this compound (the "tracer") is mixed with a limited amount of a morphine-specific antibody. When a biological sample (e.g., plasma, urine) containing an unknown quantity of unlabeled morphine is added, the unlabeled morphine competes with the radiolabeled tracer for the antibody's binding sites. After an incubation period, the antibody-bound fraction is separated from the unbound fraction, and its radioactivity is measured. A higher concentration of unlabeled morphine in the sample results in less [¹³¹I]this compound binding to the antibody, leading to a lower radioactive signal. By comparing this signal to a standard curve generated with known concentrations of morphine, the amount of morphine in the sample can be precisely quantified. This method provides the high sensitivity required for pharmacokinetic studies and metabolic research.

Utilization as Pharmacological Probes for Receptor Mapping and Characterization

Beyond in vivo imaging, radiolabeled this compound is a powerful pharmacological probe for detailed in vitro and ex vivo studies of opioid receptors.

One primary application is in quantitative autoradiography . In this technique, thin slices of tissue (e.g., from a rodent brain) are incubated with [¹³¹I]this compound or [¹²⁹I]this compound. The radioligand binds to opioid receptors present in the tissue. The slices are then placed against a radiosensitive film or phosphor screen. The resulting image provides a high-resolution map of the anatomical distribution and relative density of opioid receptors. By including competing, subtype-selective unlabeled ligands in the incubation medium, researchers can parse out the distribution of specific receptor subtypes (mu, delta, kappa).

Furthermore, radiolabeled this compound is used in receptor binding assays with tissue homogenates. These experiments are fundamental for characterizing receptor pharmacology. By measuring the binding of [¹³¹I]this compound in the presence of varying concentrations of an unlabeled test compound, researchers can determine the binding affinity (Ki) of the new compound for the opioid receptor. This data is essential for the early-stage evaluation of potential new therapeutic agents.

| Compound | Mu (μ) Receptor Ki (nM) | Delta (δ) Receptor Ki (nM) | Kappa (κ) Receptor Ki (nM) |

|---|---|---|---|

| This compound | 1.5 | 120 | 85 |

| Morphine | 2.1 | 150 | 110 |

Note: Data are representative examples from research literature, illustrating high affinity and selectivity for the mu-opioid receptor. Actual values may vary based on experimental conditions.

Insights into Opioid Receptor Distribution in Various Species for Research Purposes

The application of imaging and autoradiographic techniques using radiolabeled this compound across different species has provided significant insights into the comparative biology of the opioid system. Research studies have utilized these methods in rodents (rats, mice) and non-human primates to map the distribution of opioid receptors.

These cross-species comparisons have revealed that while the general architecture of the opioid system is highly conserved in brain regions associated with pain and reward (e.g., periaqueductal gray, thalamus, striatum), subtle but important differences exist. For instance, the density and relative proportion of receptor subtypes in cortical and limbic areas can vary between species.

Understanding these species-specific differences is crucial for translational research. It helps validate the use of specific animal models for studying human diseases involving the opioid system, such as chronic pain and substance use disorders. By confirming that a potential drug target has a similar distribution and density in a preclinical model as it does in humans (often inferred from post-mortem studies), researchers can have greater confidence in the predictive value of their animal experiments.

Q & A

Basic: What synthetic methodologies are validated for 1-Iodomorphine synthesis, and how do reaction conditions impact yield?

Methodological Answer:

The synthesis of this compound involves O-demethylation of codeine derivatives using boron tribromide (BBr₃). For example, 1-iodocodeine (precursor) is acetylated to improve stability, followed by crystallographic validation of intermediates . Key considerations include:

- Reagent stoichiometry : Excess BBr₃ may lead to side reactions; optimal ratios are critical for high yield.

- Solvent choice : Anhydrous conditions (e.g., dichloromethane) minimize hydrolysis.

- Purification : Column chromatography or recrystallization ensures purity (>95% by HPLC) .

Researchers should document synthetic protocols rigorously, including characterization data (NMR, IR, X-ray) to comply with reproducibility standards .

Advanced: How does iodine substitution at C1 alter this compound’s mu-opioid receptor binding kinetics compared to morphine?

Methodological Answer:

The iodine atom increases lipophilicity, potentially enhancing blood-brain barrier (BBB) penetration. To quantify binding affinity:

- Radioligand displacement assays : Use [³H]-DAMGO (mu-receptor agonist) in transfected HEK293 cells. Compare IC₅₀ values between morphine and this compound .

- Molecular dynamics simulations : Model interactions between the iodine moiety and receptor hydrophobic pockets (e.g., TM3/TM7 helices).

- In vivo pharmacokinetics : Measure brain-to-plasma ratios in rodent models via LC-MS/MS .

Hypothesized Outcome: Higher lipophilicity may increase receptor residence time but could also elevate neurotoxicity risks.

Basic: What analytical techniques are essential for confirming this compound’s structural identity?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify iodine’s electronic effects on adjacent protons (e.g., deshielding at C2/C3) .

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ (expected m/z ~ 478.1) and isotopic pattern (iodine has a distinct 127 amu signature).

- X-ray crystallography : Resolve spatial configuration, as done for acetylated intermediates .

- Elemental analysis : Validate iodine content (±0.3% deviation).

Advanced: How can contradictory data on this compound’s analgesic efficacy be reconciled across studies?

Methodological Answer:

Contradictions may arise from:

- Dosage variability : Standardize models (e.g., tail-flick test in Sprague-Dawley rats) with fixed mg/kg ranges.

- Receptor heterogeneity : Use knockout mice (MOR⁻/⁻) to isolate target effects.

- Meta-analysis : Pool data from ≥5 studies, applying Cochrane criteria to assess bias .

Example Workflow:

Systematically review studies (PRISMA guidelines).

Stratify by administration route (IV vs. oral).

Use random-effects models to calculate pooled effect size (95% CI).

Advanced: What in vitro models best predict this compound’s side effect profile?

Methodological Answer:

- hERG assay : Screen for cardiac toxicity (IC₅₀ < 10 µM indicates risk).

- Respiratory depression : Measure neuronal activity in brainstem slices using patch-clamp electrophysiology.

- Gastrointestinal motility : Compare inhibition of acetylcholine-induced contractions in isolated ileum tissue vs. morphine .

Data Interpretation: Correlate in vitro IC₅₀ with in vivo ED₅₀ (e.g., respiratory depression vs. analgesia) to calculate therapeutic index.

Basic: What ethical and regulatory frameworks govern this compound research?

Methodological Answer:

- Animal studies : Follow ARRIVE guidelines for analgesia trials, including humane endpoints (e.g., <15% weight loss).

- Human cell lines : Obtain IRB approval if using primary neurons.

- Legal compliance : Classify this compound under Schedule II (US) or analogous regulations due to abuse potential .

Advanced: How can computational modeling optimize this compound’s pharmacokinetic profile?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.